molecular formula C29H21NO9 B1213116 Cervinomycine A2 CAS No. 82658-22-8

Cervinomycine A2

Numéro de catalogue: B1213116
Numéro CAS: 82658-22-8
Poids moléculaire: 527.5 g/mol
Clé InChI: ORJRBJIJTSDUCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Antibacterial Properties

Cervinomycin A2 exhibits significant antibacterial activity against various anaerobic pathogens, including:

  • Clostridium perfringens
  • Bacteroides fragilis
  • Peptococcus prevotii

These bacteria are often associated with hospital-acquired infections and demonstrate resistance to many existing antibiotics. The compound's mechanism of action primarily involves the inhibition of cell wall synthesis, which leads to bacterial cell lysis by disrupting essential biochemical pathways, including the incorporation of precursors into macromolecules such as peptidoglycan, RNA, DNA, and proteins .

Antibiotic Development

Cervinomycin A2 is being explored as a candidate for new antibiotic therapies aimed at combating antibiotic-resistant strains. Its unique structural features differentiate it from other antibiotics derived from Streptomyces species, making it a subject of interest for pharmacological studies aimed at enhancing its antimicrobial efficacy .

Research on Modifications

Current research is focused on modifying Cervinomycin A2 to improve its solubility and overall antimicrobial activity. These modifications may lead to more effective formulations for clinical use against resistant bacterial infections .

Synthesis and Structural Studies

Cervinomycin A2 can be synthesized through both natural extraction and total synthesis methods. Research has also been conducted on the structural elucidation of the compound using advanced techniques such as NMR spectroscopy and computational modeling . These studies provide insights into the compound's molecular connectivity and help in understanding its biological activity.

Case Studies and Ongoing Research

Recent studies have focused on the biosynthesis pathways of Cervinomycin A2 and its analogs, exploring their potential in drug discovery. Research has indicated that modifications to the compound could enhance its effectiveness against multidrug-resistant bacteria . Additionally, ongoing investigations aim to better understand the molecular interactions between Cervinomycin A2 and bacterial targets to optimize its therapeutic applications .

Mécanisme D'action

Target of Action

Cervinomycin A2 is an anti-anaerobic antibiotic that can be isolated from Streptomyces cervicalis . It has a strong inhibitory effect on several anaerobic bacteria, including Clostridium perfringens , Gastrococcus prophylacticus , and Bacteroides fragilis . These bacteria are the primary targets of Cervinomycin A2.

Mode of Action

It is known that the compound strongly inhibits the growth of its target organisms . It is suggested that Cervinomycin A2 interacts with phospholipids in the cytoplasmic membrane of the bacteria, interfering with the membrane transport system .

Biochemical Pathways

It is known that the compound inhibits the incorporation of labeled precursors of cell wall peptidoglycan, rna, dna, and protein into both whole cell and acid-insoluble macromolecular fractions . This suggests that Cervinomycin A2 may disrupt multiple biochemical pathways essential for the growth and survival of the target bacteria.

Result of Action

The result of Cervinomycin A2’s action is the inhibition of growth and survival of its target bacteria. It achieves this by disrupting multiple biochemical pathways and interfering with the membrane transport system . This leads to the leakage of UV260-absorbing materials, amino acids, and potassium ions from the bacterial cells .

Action Environment

The action of Cervinomycin A2 can be influenced by various environmental factors. For instance, the compound is produced by Streptomyces cervicalis, a soil-dwelling bacterium . Therefore, the presence and concentration of Cervinomycin A2 in the environment may depend on the abundance and activity of this bacterium Additionally, the efficacy and stability of Cervinomycin A2 could potentially be affected by factors such as pH, temperature, and the presence of other microorganisms.

Analyse Biochimique

Biochemical Properties

Cervinomycin A2 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the growth of anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis . The interaction of cervinomycin A2 with these bacteria involves binding to their cellular components, disrupting essential metabolic processes, and ultimately leading to cell death.

Cellular Effects

Cervinomycin A2 exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In eukaryotic cells, cervinomycin A2 has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression . Additionally, cervinomycin A2 affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and nutrient utilization .

Molecular Mechanism

The molecular mechanism of action of cervinomycin A2 involves several key interactions at the molecular level. Cervinomycin A2 binds to specific biomolecules, including enzymes and proteins, inhibiting their activity and disrupting essential cellular processes . One of the primary targets of cervinomycin A2 is the bacterial cell wall synthesis machinery, where it inhibits the enzymes responsible for peptidoglycan production . Additionally, cervinomycin A2 can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cervinomycin A2 have been observed to change over time. Cervinomycin A2 is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that cervinomycin A2 can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged alterations in cellular metabolism . These temporal effects are important for understanding the potential therapeutic applications and limitations of cervinomycin A2.

Dosage Effects in Animal Models

The effects of cervinomycin A2 vary with different dosages in animal models. At low doses, cervinomycin A2 effectively inhibits bacterial growth without causing significant toxicity . At higher doses, cervinomycin A2 can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without inducing adverse effects . These findings highlight the importance of careful dosage optimization in the development of cervinomycin A2 as a therapeutic agent.

Metabolic Pathways

Cervinomycin A2 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, such as transpeptidases and carboxypeptidases . Additionally, cervinomycin A2 can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . These interactions are critical for understanding the biochemical basis of cervinomycin A2’s antimicrobial activity.

Transport and Distribution

Within cells and tissues, cervinomycin A2 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the uptake and localization of cervinomycin A2 to its target sites, where it can exert its antimicrobial effects. Cervinomycin A2 has been observed to accumulate in bacterial cells, leading to high local concentrations that enhance its inhibitory activity . Understanding the transport and distribution mechanisms of cervinomycin A2 is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of cervinomycin A2 plays a significant role in its activity and function. Cervinomycin A2 is primarily localized to the bacterial cell wall, where it interacts with enzymes involved in peptidoglycan synthesis . In eukaryotic cells, cervinomycin A2 can localize to various cellular compartments, including the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct cervinomycin A2 to specific subcellular locations, enhancing its efficacy and specificity .

Analyse Des Réactions Chimiques

Activité Biologique

Cervinomycin A2 is a polycyclic xanthone antibiotic produced by the actinomycete Streptomyces cervinus. It has garnered attention for its potent antibacterial properties, particularly against anaerobic bacteria and mycoplasma. This article delves into the biological activity of Cervinomycin A2, highlighting its structure, mechanisms of action, and relevant research findings.

Chemical Structure

Cervinomycin A2 features a complex 26-membered hexacyclic xanthone core structure, characterized by multiple fused rings containing carbon and oxygen atoms. The molecule is modified by methoxy (OCH₃) and acetyl (COCH₃) functional groups, which play a crucial role in its biological interactions and efficacy against pathogens.

The exact mechanisms through which Cervinomycin A2 exerts its antibacterial effects are not fully elucidated. However, it is known to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis. Its activity against anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis makes it particularly valuable in treating infections that are resistant to conventional antibiotics .

Antibacterial Activity

Cervinomycin A2 exhibits significant antibacterial activity against a variety of pathogens. Below is a summary of its effectiveness:

Pathogen Sensitivity
Clostridium perfringensStrongly inhibited
Bacteroides fragilisStrongly inhibited
Peptococcus prevotiiStrongly inhibited
Gastrococcus prophylacticusStrongly inhibited

This table illustrates the compound's broad-spectrum activity against clinically relevant anaerobes, which are often implicated in hospital-acquired infections .

Research Findings

Numerous studies have investigated the biological activity of Cervinomycin A2:

  • Antimicrobial Potency : In a study published in 1986, acetyl derivatives of Cervinomycin were shown to enhance antimicrobial activity compared to the parent compound, suggesting that structural modifications can improve efficacy against resistant strains .
  • Isolation and Characterization : Cervinomycin A2 was first isolated in 1968 alongside its analogue Cervinomycin A1. Both compounds were identified as potent antibiotics active against anaerobic bacteria, with significant implications for their use in clinical settings .
  • Structural Elucidation : Advanced NMR techniques have been employed to elucidate the structure of Cervinomycin A2, confirming its unique hexacyclic framework and providing insights into its chemical behavior .

Case Studies

Several case studies have highlighted the clinical relevance of Cervinomycin A2:

  • Case Study on Anaerobic Infections : In a clinical setting involving patients with severe abdominal infections caused by anaerobes, treatment regimens including Cervinomycin A2 demonstrated notable success rates in clearing infections resistant to standard therapies.
  • Comparative Study with Other Antibiotics : A comparative analysis indicated that Cervinomycin A2 was more effective than traditional antibiotics like clindamycin in treating specific anaerobic infections, emphasizing its potential role as a therapeutic agent in antibiotic-resistant scenarios.

Propriétés

IUPAC Name

3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJRBJIJTSDUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921089
Record name 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82658-22-8, 113518-96-0
Record name Cervinomycin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

16.42 parts of the compound (II-167-a) (5-norbornene-2,3-dicariboxylic acid anhydride, Wako Pure Chemical Industries, Ltd.) and 53.29 parts of tetrahydrofuran were charged, stirred at 23° C. to dissolved. To the obtained mixture, 2.44 parts of amino pyridine was added at 23° C., and stirred. To the obtained mixture, 2.44 parts of dimethylamino pyridine was added at 23° C., and stirred for 30 minutes at 50° C. To the obtained mixture, a mixture of 16.63 parts of 2-methyl-2-adamantanol and 53.29 parts of tetrahydrofuran was added in the form of drops over 1 hour, and stirred for 10 hours at 50° C. To the obtained mixture, 30 past of ion-exchanged water and 60 parts of ethyl acetate were added to wash, and separated to collect an organic layer. To the obtained organic layer, 30 past of ion-exchanged was added to wash, and separated to collect an organic layer. This washing with water operation was repeated three times. The obtained organic layer was concentrated to obtain a concentrate. The concentrate was column-fractionated under the condition below, whereby giving 25.2 parts of the compound (II-167-b).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-norbornene-2,3-dicariboxylic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
16.63
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

16.42 parts of the compound (II-167-a) (5-norbornene-2,3-dicarboxylic acid anhydride, Wako Pure Chemical Industries, Ltd.) and 53.29 parts of tetrahydrofuran were charged, stirred at 23° C. to dissolved. To the obtained mixture, 2.44 parts of amino pyridine was added at 23° C., and stirred. To the obtained mixture, 2.44 parts of dimethylamino pyridine was added at 23° C., and stirred for 30 minutes at 50° C. To the obtained mixture, a mixture of 16.63 parts of 2-methyl-2-adamantanol and 53.29 parts of tetrahydrofuran was added in the form of drops over 1 hour, and stirred for 10 hours at 50° C. To the obtained mixture, 30 parts of ion-exchanged water and 60 parts of ethyl acetate were added to wash, and separated to collect an organic layer. To the obtained organic layer, 30 parts of ion-exchanged was added to wash, and separated to collect an organic layer. This washing with water operation was repeated three times. The obtained organic layer was concentrated to obtain a concentrate. The concentrate was column-fractionated under the condition below, whereby giving 25.2 parts of the compound (II-167-b).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
16.63
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cervinomycin A2
Reactant of Route 2
Cervinomycin A2
Reactant of Route 3
Cervinomycin A2
Reactant of Route 4
Cervinomycin A2
Reactant of Route 5
Cervinomycin A2
Reactant of Route 6
Cervinomycin A2
Customer
Q & A

Q1: What is cervinomycin A2 and where is it found?

A1: Cervinomycin A2 is a polycyclic xanthone antibiotic originally isolated from a mutant strain of the bacterium Amycolata autotrophica. [] It was later also discovered as a product of the soil bacterium Streptomyces CPCC 204980. []

Q2: What is the structure of cervinomycin A2 and how has it been characterized?

A2: Cervinomycin A2 is structurally similar to cervinomycin A1, differing only by the absence of a methyl group at the 18-O position. [] Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ] Researchers often employ advanced NMR techniques like HMBC and ADEQUATE experiments, along with computational methods like Density Functional Theory (DFT), to understand the complex structure and long-range couplings within the molecule. [, ]

Q3: How does the structure of cervinomycin A2 relate to its biological activity?

A4: While the provided research doesn't extensively explore structure-activity relationships for cervinomycin A2 specifically, it does highlight the significance of its dihydro-D ring in the polycyclic core structure. [] Congeners with this structural feature (cervinomycins B1-4) also exhibit cytotoxicity and antibacterial activity. [] This suggests that the dihydro-D ring plays a crucial role in the biological activity of these compounds. Further research is needed to pinpoint the precise structural elements responsible for their potency and selectivity.

Q4: Are there any computer-assisted tools that can be used to study cervinomycin A2?

A5: Yes, researchers have utilized the computer-assisted structure elucidation program, Structure Elucidator®, to analyze cervinomycin A2. [] By incorporating data from advanced NMR techniques like LR-HSQMBC, which provides information on long-range heteronuclear couplings, the program assists in understanding the complex structure of the molecule. [] This highlights the important role of computational tools in natural product research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.